

Crystal Structure of 2-(2,3-Dimethylphenoxy)acetohydrazide: A Technical Guide

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Compound of Interest

Compound Name: 2-(2,3-Dimethylphenoxy)acetohydrazide

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Disclaimer: Crystallographic data for the specific compound **2-(2,3-Dimethylphenoxy)acetohydrazide** is not publicly available in the searched databases. This guide provides a comprehensive overview based on the crystal structures of closely related analogs, offering insights into the expected structural features and experimental methodologies.

This technical whitepaper serves as an in-depth resource for researchers, scientists, and professionals in drug development interested in the structural and experimental aspects of **2-(2,3-Dimethylphenoxy)acetohydrazide** and its derivatives. The information presented herein is a compilation of data from analogous compounds and established methodologies in the field of crystallography and chemical synthesis.

Introduction to Phenoxyacetohydrazides

Phenoxyacetohydrazide derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include antibacterial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties[1][2][3]. The structural framework of these molecules, featuring a flexible ether linkage and a hydrazide moiety capable of forming multiple hydrogen bonds, allows for diverse intermolecular interactions, which are crucial for their biological function. Understanding the three-dimensional structure of these compounds through single-crystal X-ray diffraction is

paramount for structure-based drug design and for elucidating their mechanism of action at a molecular level.

Predicted Crystallographic Data

While the specific crystal structure of **2-(2,3-Dimethylphenoxy)acetohydrazide** has not been reported, the crystallographic data from closely related compounds, such as 2-(4-Methylphenoxy)acetohydrazide and 2-(2-Chlorophenoxy)acetohydrazide, can be used to predict its structural parameters.

Table 1: Comparative Crystallographic Data of Analogous Phenoxyacetohydrazides

Parameter	2-(4-Methylphenoxy)acetohydrazide[4]	2-(2-Chlorophenoxy)acetohydrazide[5]
Formula	C ₉ H ₁₂ N ₂ O ₂	C ₈ H ₉ ClN ₂ O ₂
Molar Mass	180.21 g/mol	200.62 g/mol
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /c
a (Å)	6.3833 (2)	15.2384 (5)
b (Å)	4.0755 (1)	3.9269 (1)
c (Å)	35.9741 (12)	16.8843 (6)
β (°)	90.018 (2)	117.269 (2)
Volume (Å ³)	935.87 (5)	898.07 (5)
Z	4	4
Temperature (K)	296	100

Table 2: Key Bond Lengths and Angles (Expected for **2-(2,3-Dimethylphenoxy)acetohydrazide**)

Based on the data from related structures, the following bond lengths and angles can be anticipated for **2-(2,3-Dimethylphenoxy)acetohydrazide**.

Bond/Angle	Expected Value
C=O	~1.23 Å
C-N (amide)	~1.33 Å
N-N	~1.42 Å
O-C (ether)	~1.37 Å
C-O-C (ether)	~118°
O=C-N	~122°
C-N-N	~119°

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and crystallographic analysis of **2-(2,3-Dimethylphenoxy)acetohydrazide**, adapted from established methods for similar compounds[4][5].

Synthesis of 2-(2,3-Dimethylphenoxy)acetohydrazide

The synthesis typically involves a two-step process: esterification of 2,3-dimethylphenol followed by hydrazinolysis.

Step 1: Synthesis of Ethyl 2-(2,3-Dimethylphenoxy)acetate

- To a solution of 2,3-dimethylphenol (1.0 eq) in a suitable solvent such as acetone or ethanol, add anhydrous potassium carbonate (1.5 eq).
- To this suspension, add ethyl chloroacetate (1.1 eq) dropwise.
- Reflux the reaction mixture for 12-18 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).

- After completion, filter the reaction mixture to remove potassium carbonate.
- Evaporate the solvent under reduced pressure to obtain the crude ester.
- Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of **2-(2,3-Dimethylphenoxy)acetohydrazide**

- Dissolve ethyl 2-(2,3-dimethylphenoxy)acetate (1.0 eq) in ethanol.
- Add hydrazine hydrate (2.0-3.0 eq) to the solution.
- Reflux the mixture for 6-10 hours.
- Monitor the reaction by TLC.
- Upon completion, reduce the solvent volume by distillation.
- Cool the reaction mixture in an ice bath to induce crystallization.
- Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure crystals suitable for single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction

- A suitable single crystal of **2-(2,3-Dimethylphenoxy)acetohydrazide** is selected and mounted on a goniometer head.
- Data collection is performed on a diffractometer equipped with a CCD area detector using monochromatic radiation (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$).
- The crystal is maintained at a constant temperature (e.g., 100 K or 296 K) during data collection.
- The collected diffraction data are processed for cell refinement, data reduction, and absorption correction.

- The crystal structure is solved by direct methods and refined by full-matrix least-squares on F^2 .
- All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Visualizations

Molecular Structure

Caption: Molecular structure of **2-(2,3-Dimethylphenoxy)acetohydrazide**.

Experimental Workflow



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Caption: Workflow for synthesis and crystallographic analysis.

Potential Biological Significance

Hydrazide-hydrazone derivatives are recognized for their wide array of biological activities, which are often attributed to their ability to chelate metal ions and interact with biological macromolecules through hydrogen bonding[1]. The phenoxyacetohydrazide scaffold, in particular, has been explored for the development of novel therapeutic agents. The introduction of dimethylphenyl moiety may influence the lipophilicity and steric properties of the molecule, potentially modulating its pharmacokinetic and pharmacodynamic profile. Further investigation into the biological activities of **2-(2,3-Dimethylphenoxy)acetohydrazide** is warranted to explore its therapeutic potential.

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